Sodium 2-(hydroxymethyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(hydroxymethyl)isonicotinate is a chemical compound with the molecular formula C7H6NNaO3. It is a derivative of isonicotinic acid, where the carboxyl group is modified to include a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(hydroxymethyl)isonicotinate typically involves the reaction of isonicotinic acid with formaldehyde in the presence of a base, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like ethanol.
Catalyst: Basic catalysts such as sodium hydroxide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis but optimized for higher yields and purity. The process includes:
Reactant Purity: High-purity isonicotinic acid and formaldehyde.
Reaction Control: Precise control of temperature and pH.
Purification: Crystallization or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(hydroxymethyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group in isonicotinic acid derivatives can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sodium 2-(carboxymethyl)isonicotinate.
Reduction: Sodium 2-(aminomethyl)isonicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(hydroxymethyl)isonicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to isonicotinic acid.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Sodium 2-(hydroxymethyl)isonicotinate involves its interaction with biological targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the isonicotinic acid moiety can interact with aromatic residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Inositol nicotinate: A vasodilator and source of niacin used in dietary supplements.
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Comparison:
Uniqueness: Sodium 2-(hydroxymethyl)isonicotinate is unique due to its hydroxymethyl group, which provides additional reactivity and potential for hydrogen bonding compared to inositol nicotinate and methyl nicotinate.
Applications: While inositol nicotinate and methyl nicotinate are primarily used for their vasodilatory and rubefacient properties, this compound has broader applications in chemistry, biology, and medicine
Properties
Molecular Formula |
C7H6NNaO3 |
---|---|
Molecular Weight |
175.12 g/mol |
IUPAC Name |
sodium;2-(hydroxymethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C7H7NO3.Na/c9-4-6-3-5(7(10)11)1-2-8-6;/h1-3,9H,4H2,(H,10,11);/q;+1/p-1 |
InChI Key |
DEGCZISWPZEQGJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=C1C(=O)[O-])CO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.